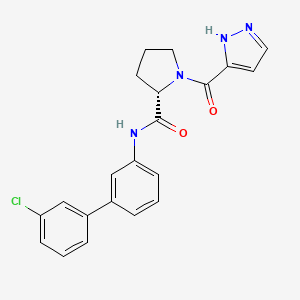

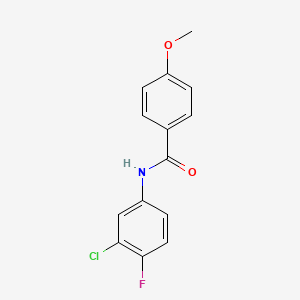

3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one is a compound within the chromene family, known for its diverse pharmacological activities. Chromenes are heterocyclic compounds containing a benzopyran nucleus, significant for their presence in various natural products and synthetic pharmaceuticals.

Synthesis Analysis

The synthesis of chromene derivatives often involves catalyst-free, one-pot, multi-component reactions, providing an efficient route to a wide range of functionalized chromenes. For instance, Brahmachari and Nayek (2017) developed a straightforward synthesis method for diversified 5-aryl-2-oxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones using a catalyst-free approach under ambient conditions (Brahmachari & Nayek, 2017). Similarly, Dao et al. (2018) utilized microwave-assisted cyclization for synthesizing 6H-benzo[c]chromen-6-ones, showcasing the versatility of synthetic approaches (Dao et al., 2018).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by X-ray diffraction and spectroscopic methods, including NMR and IR spectroscopy. For example, the crystal structure and hydrogen bonding study of a chromene derivative were reported, providing insights into its stereochemistry and molecular interactions (da Silva et al., 2011).

Chemical Reactions and Properties

Chromene derivatives participate in a variety of chemical reactions, contributing to their versatile chemical properties. For instance, Kour et al. (2014) demonstrated the synthesis of a chromene derivative highlighting its crystalline structure and potential for forming hydrogen bonds, indicative of its reactivity and interaction with other molecules (Kour et al., 2014).

Physical Properties Analysis

The physical properties of chromene derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. The crystal packing and molecular orientation of these compounds can be determined through X-ray crystallography, as shown in various studies (Wera et al., 2012).

Chemical Properties Analysis

The chemical properties of chromene derivatives, including their reactivity, stability, and interaction with biological targets, are of significant interest. The effect of substituents on the chromene core has been studied to understand their influence on the compound's biological activity and chemical behavior. For instance, the synthesis and characterization of novel chromene analogues have provided insights into their antimicrobial activity and molecular modeling, highlighting the impact of chemical modifications on their properties (Mandala et al., 2013).

Applications De Recherche Scientifique

Microwave-Assisted Synthesis

Researchers have developed methods for the microwave-assisted synthesis of compounds like 6H-benzo[c]chromen-6-ones, showcasing the potential of these compounds for efficient and rapid production. This method offers advantages such as high yields and mild reaction conditions (Dao et al., 2018).

Photophysical Applications

There has been significant interest in the photophysical properties of benzo[c]chromen-6-one derivatives. Studies reveal their potential for applications in fluorescent materials due to their unique fluorescence properties (Duan et al., 2021).

Green Chemistry

In the realm of green chemistry, efficient syntheses of chromen derivatives have been reported, utilizing environmentally friendly methods. These syntheses are notable for their simplicity, rapid reaction times, and excellent yields, contributing to sustainable chemical processes (Shelke et al., 2009).

Photochromic Properties

The photochromic properties of 2H-Chromenes have been explored, particularly for their application in interactive papers and materials with variable optical transmission of light. These compounds undergo reversible changes upon UV irradiation, which is promising for developing new photo-responsive materials (Guglielmetti, 1997).

Antimicrobial Activity

Certain chromen-2-one derivatives have shown significant antimicrobial activity, indicating their potential as therapeutic agents. These compounds have been tested against various bacterial and fungal strains, showing promising results in inhibiting microbial growth (Bhat et al., 2013).

Synthesis of New Compounds

Research has also focused on synthesizing new classes of cyclic phosphonic analogues of chromone. These novel compounds have been obtained through the reaction of chromen-3-yl-phosphonate with various amines, expanding the scope of chromen-based chemistry (Elż & Slawomir, 1999).

Catalysis and Synthesis

There is an ongoing exploration of catalyst-free synthesis methods for chromen derivatives, highlighting the potential for developing pharmaceutically interesting compounds through eco-friendly and efficient processes (Brahmachari & Nayek, 2017).

Propriétés

IUPAC Name |

3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-13-9-18(24-12-14(2)22)20-15(3)17(21(23)25-19(20)10-13)11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUDXGYYEJIRRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5591497.png)

![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5591504.png)

![9-(5-fluoro-2-pyrimidinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591508.png)

![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5591520.png)

![7,7'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(2-oxo-2H-chromene-3-carboxylic acid)](/img/structure/B5591537.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5591552.png)

![1-butyl-4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5591556.png)

![N,N-diallyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5591581.png)